molecular formula C17H24N6O4 B12915673 (S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide

(S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide

Cat. No.: B12915673
M. Wt: 376.4 g/mol
InChI Key: XLARZNOYVWFAAU-DRZSPHRISA-N
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Description

(S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H24N6O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

IUPAC Name

(3S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H24N6O4/c18-15(25)10-2-1-5-23(8-10)17(27)13(6-11-7-19-9-20-11)22-16(26)12-3-4-14(24)21-12/h7,9-10,12-13H,1-6,8H2,(H2,18,25)(H,19,20)(H,21,24)(H,22,26)/t10-,12-,13-/m0/s1

InChI Key

XLARZNOYVWFAAU-DRZSPHRISA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N

Canonical SMILES

C1CC(CN(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Origin of Product

United States

Biological Activity

(S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C17H24N6O4, indicating a complex structure that includes an imidazole ring, a piperidine moiety, and a pyrrolidine derivative. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of the compound typically involves multi-step reactions, including coupling reactions between piperidine derivatives and imidazole-containing intermediates. The detailed synthetic routes have been documented in various studies, showcasing yields ranging from moderate to high depending on the reaction conditions used.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to piperidine and imidazole exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with some compounds exhibiting IC50 values as low as 2.14 µM against urease, a common target for antibacterial activity .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget BacteriaIC50 (µM)Activity Level
Compound ASalmonella typhi2.14High
Compound BBacillus subtilis0.63Very High
Compound CEscherichia coli10.5Moderate

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest strong binding affinity to the active site of AChE, indicating its suitability for further development as a therapeutic agent .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)Reference
AcetylcholinesteraseCompound A5.0
UreaseCompound B7.8

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of imidazole-piperidine derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects.
  • Antidiabetic Potential : Another case study highlighted the hypoglycemic effects of related piperidine compounds in diabetic rats, suggesting that these compounds may enhance insulin sensitivity and glucose uptake in muscle tissues.

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